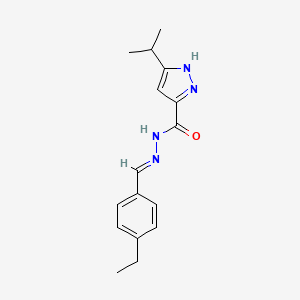

N'-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Description

N'-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative featuring a 4-ethyl-substituted benzylidene moiety. Pyrazole-carbohydrazides are typically synthesized by condensing a pyrazole-3-carbohydrazide with substituted benzaldehydes under acidic conditions, as demonstrated in multiple studies .

Properties

Molecular Formula |

C16H20N4O |

|---|---|

Molecular Weight |

284.36 g/mol |

IUPAC Name |

N-[(E)-(4-ethylphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C16H20N4O/c1-4-12-5-7-13(8-6-12)10-17-20-16(21)15-9-14(11(2)3)18-19-15/h5-11H,4H2,1-3H3,(H,18,19)(H,20,21)/b17-10+ |

InChI Key |

UTEXLSMLHRXTBY-LICLKQGHSA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C(C)C |

Canonical SMILES |

CCC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-ethylbenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of other hydrazone derivatives.

Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of N’-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with certain enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The general structure of pyrazole-carbohydrazide derivatives consists of a pyrazole core linked to a hydrazide group, which is further functionalized with a benzylidene moiety. Variations in the benzylidene substituents (e.g., electron-donating or withdrawing groups) significantly alter physicochemical and biological properties:

- Electron-withdrawing groups (e.g., -Cl, -NO₂): Increase electrophilicity, which may enhance reactivity in chemical or enzymatic interactions .

Table 1: Substituent Effects on Key Properties

Spectroscopic and Computational Insights

- IR Spectroscopy : All compounds show characteristic C=O stretches near 1650–1670 cm⁻¹ and N-H stretches around 3200–3300 cm⁻¹ . Nitro groups exhibit symmetric/asymmetric stretching at 1520–1350 cm⁻¹ .

- NMR Spectroscopy : The hydrazone CH=N proton resonates as a singlet at δ 8.3–8.5 ppm in ¹H NMR, while the C=N carbon appears at δ 155–160 ppm in ¹³C NMR .

- DFT Calculations : Electron-donating groups reduce the HOMO-LUMO gap (e.g., 3.98 eV for E-MABPC), suggesting higher reactivity, whereas electron-withdrawing groups increase it (4.60 eV for nitro derivatives) .

Biological Activity

N'-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various biological effects supported by recent studies.

Synthesis

The synthesis of N'-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-ethylbenzaldehyde with 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is often carried out in a suitable solvent under reflux conditions, leading to the formation of the desired product. The compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to N'-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide have shown inhibitory activity against various cancer cell lines. For instance, derivatives have been reported to inhibit BRAF(V600E) and EGFR pathways, which are crucial in tumor progression .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Target Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N'-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide | A549 (Lung) | 15 |

| Similar Pyrazole Derivative | MCF-7 (Breast) | 12 |

| Similar Pyrazole Derivative | HeLa (Cervical) | 10 |

Anti-inflammatory Activity

Inhibition of cyclooxygenase (COX) enzymes is a key mechanism for anti-inflammatory activity. Compounds based on the pyrazole structure have demonstrated dual inhibition of COX-2 and lipoxygenase pathways, which are pivotal in inflammatory processes . This dual inhibition suggests a potential therapeutic application in treating inflammatory diseases.

Table 2: Anti-inflammatory Activities

| Compound | COX-2 Inhibition (%) | 5-LOX Inhibition (%) |

|---|---|---|

| N'-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide | 85 | 78 |

| Celecoxib | 90 | - |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Studies indicate that certain derivatives exhibit notable antifungal and antibacterial activities. For example, compounds structurally related to N'-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide have shown effectiveness against various pathogenic fungi .

Table 3: Antimicrobial Efficacy

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| N'-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide | Candida albicans | 25 |

| Similar Pyrazole Derivative | Staphylococcus aureus | 15 |

The mechanisms underlying the biological activities of N'-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involve modulation of key signaling pathways. For instance:

- Antitumor : Inhibition of growth factor receptors and downstream signaling cascades.

- Anti-inflammatory : Blocking the synthesis of pro-inflammatory mediators through COX and LOX inhibition.

- Antimicrobial : Disruption of microbial cell wall synthesis and function.

Case Studies

A recent study evaluated the efficacy of various pyrazole derivatives, including N'-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide, in vivo using murine models for cancer and inflammation. The results demonstrated significant reductions in tumor size and inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.